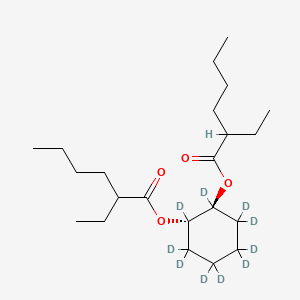
Melatein X-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Melatein X-d10 is an isotope-labeled analogue of Melatein X, with the molecular formula C22H30D10O4 and a molecular weight of 378.61. This compound is known for its potential to inhibit melanogenesis in murine B16 melanoma and UV-induced pigmentation .
Chemical Reactions Analysis
Melatein X-d10, like its non-labeled counterpart, can undergo various chemical reactions. These reactions include:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Melatein X-d10 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Investigated for its potential to inhibit melanogenesis in murine B16 melanoma cells, making it a valuable tool in dermatological research.
Medicine: Explored for its potential therapeutic effects in conditions related to pigmentation and melanoma.
Industry: Utilized in the development of cosmetic products aimed at reducing UV-induced pigmentation
Mechanism of Action
The mechanism of action of Melatein X-d10 involves its interaction with molecular targets involved in melanogenesis. It is believed to inhibit the activity of enzymes such as tyrosinase, which plays a crucial role in the production of melanin. By inhibiting these enzymes, this compound reduces the synthesis of melanin, thereby decreasing pigmentation .
Comparison with Similar Compounds
Melatein X-d10 can be compared with other similar compounds such as:
Melatein X: The non-labeled version of this compound, which also inhibits melanogenesis.
Melatonin: A well-known compound with antioxidant and anti-inflammatory properties, used in various therapeutic applications.
Phytomelatonin: A plant-derived analogue of melatonin with similar biological activities. The uniqueness of this compound lies in its deuterium labeling, which allows for more precise studies in research applications .
Properties
Molecular Formula |
C22H40O4 |
|---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
[(1S,6S)-1,2,2,3,3,4,4,5,5,6-decadeuterio-6-(2-ethylhexanoyloxy)cyclohexyl] 2-ethylhexanoate |
InChI |
InChI=1S/C22H40O4/c1-5-9-13-17(7-3)21(23)25-19-15-11-12-16-20(19)26-22(24)18(8-4)14-10-6-2/h17-20H,5-16H2,1-4H3/t17?,18?,19-,20-/m0/s1/i11D2,12D2,15D2,16D2,19D,20D |
InChI Key |
UMWXFKYUWJOQLH-PXRLCTBLSA-N |
Isomeric SMILES |
[2H][C@]1([C@@](C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC |
Canonical SMILES |
CCCCC(CC)C(=O)OC1CCCCC1OC(=O)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















